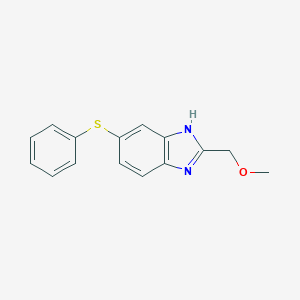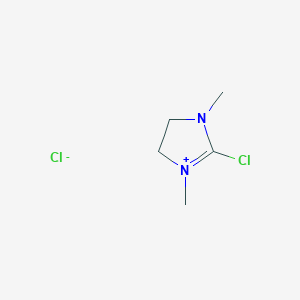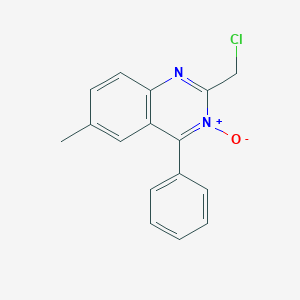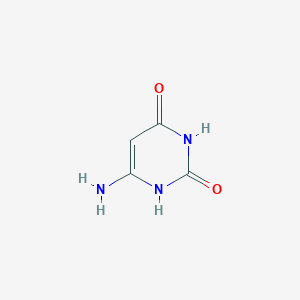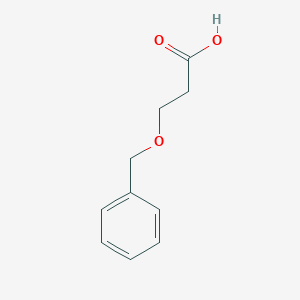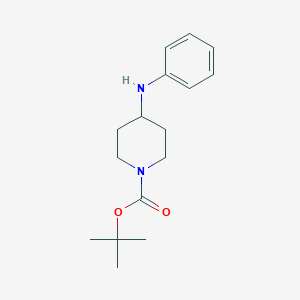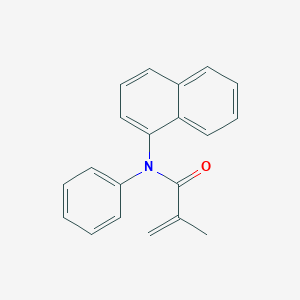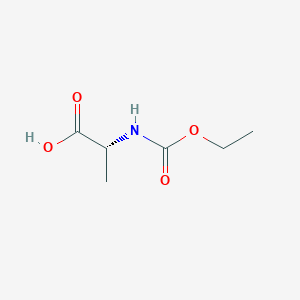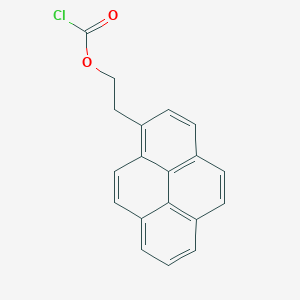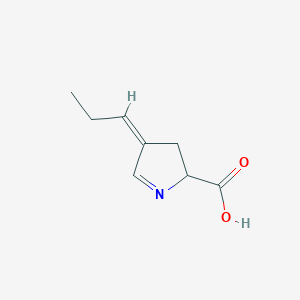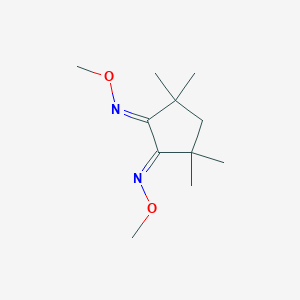
Songoramina
Descripción general
Descripción
Songoramine is a compound with the molecular formula C22H29NO3 . It is a type of alkaloid and is sourced from the roots of Aconitum brachypodum .
Synthesis Analysis
The synthesis of Songoramine has been achieved through efficient asymmetric total syntheses of eight napelline-type alkaloids . The strategy hinges on the convergent assembly of the ent-kaurane core using a diastereoselective intermolecular Cu-mediated conjugate addition and subsequent intramolecular Michael addition reaction. It also involves the rapid construction of the azabicyclo [3.2.1]octane motif via an intramolecular Mannich cyclization .
Molecular Structure Analysis
Songoramine has a molecular weight of 355.471 Da . The crystal structures of Songoramine were determined by X-ray single-crystal diffraction analysis . The crystal I is the triclinic system with space group P1 having unit cell parameters .
Physical And Chemical Properties Analysis
Songoramine has a density of 1.3±0.1 g/cm3, a boiling point of 513.3±50.0 °C at 760 mmHg, and a flash point of 264.2±30.1 °C . It has a molar refractivity of 96.3±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 266.4±5.0 cm3 .
Mecanismo De Acción
Target of Action
Songoramine, a napelline skeletal diterpenoid alkaloid , primarily targets the hERG K+ channel and MAPK14 . The hERG K+ channel plays a crucial role in cardiac repolarization, and its inhibition can lead to cardiac arrhythmias. MAPK14, also known as p38 alpha, is involved in cellular responses to stress and inflammation.
Mode of Action
Songoramine interacts with its targets through hydrogen bonding . In the case of MAPK14, the binding energy between songoramine and MAPK14 is -7.83 kcal/mol, indicating a strong binding affinity . This interaction can lead to changes in the activity of these targets, potentially influencing cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Songoramine has several advantages for use in laboratory experiments. It is easy to synthesize, and its effects can be easily monitored and measured. In addition, it is non-toxic and has a low potential for abuse or addiction. However, there are some limitations to its use in laboratory experiments. For example, it is not currently approved for human use, so it cannot be used in clinical trials. In addition, its long-term effects on the brain and nervous system are not yet known, so it is not possible to predict its long-term safety or efficacy.
Direcciones Futuras
There are several potential future directions for Songoramine research. For example, further research is needed to better understand its mechanism of action and its long-term effects on the brain and nervous system. In addition, further research is needed to determine its potential therapeutic effects in different types of neurodegenerative diseases, as well as its potential effects on depression and anxiety. Finally, further research is needed to determine its potential therapeutic effects in humans, including its safety and efficacy.
Aplicaciones Científicas De Investigación
Gestión del Dolor
Songoramine ha sido aislado de las raíces de las plantas de Aconitum, que son conocidas en la medicina tradicional china por sus propiedades analgésicas . La investigación sobre los efectos analgésicos de la Songoramina podría conducir a nuevas terapias para el manejo del dolor, especialmente para las condiciones de dolor crónico que no responden bien a los tratamientos convencionales.
Aplicaciones Antiinflamatorias
El género Aconitum, del que se deriva la this compound, se utiliza tradicionalmente para tratar la inflamación . La exploración científica de la this compound podría contribuir al desarrollo de nuevos fármacos antiinflamatorios que pueden ser más efectivos o tener menos efectos secundarios que los medicamentos actuales.
Trastornos Neurológicos
Los posibles efectos de la this compound sobre los trastornos neuronales son de gran interés . Su aplicación en la neurofarmacología podría allanar el camino para nuevos tratamientos para trastornos como la epilepsia, la enfermedad de Alzheimer y otros déficits cognitivos.
Química Estructural y Cristalografía
La estructura molecular y cristalina de la this compound se ha determinado mediante análisis de difracción de rayos X de monocristal . Esta información es invaluable para los investigadores en química estructural y cristalografía, ayudando en la comprensión de las interacciones moleculares y el diseño de compuestos terapéuticos estructuralmente similares.
Química Sintética
La compleja estructura de la this compound plantea un reto interesante para los químicos sintéticos. El desarrollo de métodos para su síntesis puede mejorar el campo de la química sintética, particularmente en la síntesis de productos naturales bioactivos y sus análogos para el desarrollo de fármacos .
Investigación Farmacológica
Como compuesto bioactivo, la síntesis total de la this compound es crucial para la investigación farmacológica. Permite la exploración de sus aplicaciones farmacológicas y la creación de análogos sintéticos que podrían conducir al desarrollo de nuevos fármacos .
Safety and Hazards
When handling Songoramine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
11-ethyl-19-hydroxy-5-methyl-18-methylidene-9-oxa-11-azaheptacyclo[15.2.1.01,14.02,12.04,13.05,10.08,13]icosan-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-4-23-17-12-7-14-20(3)6-5-16(26-19(20)23)22(14,17)15-8-13(24)11-9-21(12,15)18(25)10(11)2/h11-12,14-19,25H,2,4-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSPOBAEOOLGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C3CC4C2(C5CCC4(C1O5)C)C6C37CC(C(=C)C7O)C(=O)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)
